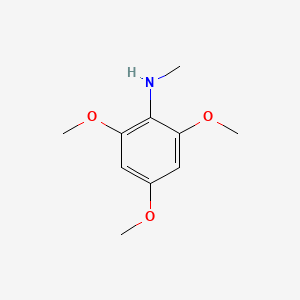

2,4,6-Trimethoxy-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLYFMURBAWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514305 | |

| Record name | 2,4,6-Trimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600121-37-7 | |

| Record name | 2,4,6-Trimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trimethoxy N Methylaniline and Analogues

Conventional Synthetic Routes to N-Methylated Aromatic Amines

Traditional methods for the synthesis of N-methylated aromatic amines, including 2,4,6-Trimethoxy-N-methylaniline, have relied on several established chemical transformations. These routes, while effective, often involve multiple steps and the use of stoichiometric reagents.

Catalytic Methylation Strategies for Anilines

The direct methylation of anilines is a common strategy for the synthesis of N-methylated derivatives. This can be achieved using various methylating agents in the presence of a catalyst. For instance, the N-methylation of aniline (B41778) with methanol (B129727) at elevated temperatures over acid catalysts can yield both N-methylaniline and N,N-dimethylaniline. wikipedia.org More advanced methods utilize metal catalysts to facilitate this transformation. Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-methylation of amines using methanol as the C1 source. acs.org These reactions often proceed with high selectivity towards the mono-methylated product. acs.org

A study by Castoldi et al. highlighted the use of N-methyl-2,4,6-trimethylaniline in the preparation of α-amino diazoketones, which are precursors for HIV inhibitors, underscoring the importance of N-methylated anilines in medicinal chemistry. nih.gov The synthesis of the starting N-methylated aniline itself can be accomplished through the methylation of 2,4,6-trimethylaniline (B148799). nih.gov

| Catalyst System | Methylating Agent | Substrate | Product | Reference |

| Acid Catalyst | Methanol | Aniline | N-methylaniline / N,N-dimethylaniline | wikipedia.org |

| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Methanol | Aniline | N-methylaniline | acs.org |

| Methyl trifluoromethanesulfonate | - | 2,4,6-trimethylaniline | N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | nih.gov |

Multi-Step Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.comyoutube.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This multi-step pathway offers a controlled approach to N-alkylation, avoiding the over-alkylation issues often encountered with direct alkylation methods. masterorganicchemistry.com

For the synthesis of a compound like this compound, a plausible reductive amination route would involve the reaction of 2,4,6-trimethoxybenzaldehyde (B41885) with methylamine (B109427) to form an imine, followed by reduction. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com The latter is often preferred for its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A convenient one-pot reductive amination of aldehydes and anilines using NaBH₄ and a cation exchange resin (DOWEX(R)50WX8) has been reported, offering high yields and shorter reaction times. redalyc.org This method has been successfully applied to a variety of aldehydes and anilines. redalyc.org

Condensation Reactions for Substituted Aniline Formation

Condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. The synthesis of substituted anilines can be achieved through the condensation of anilines with aldehydes or ketones to form Schiff bases (imines), which can be further modified. nih.gov For example, the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) produces glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbene (NHC) ligands. wikipedia.org

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This method provides an alternative route to constructing aniline derivatives. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the development of environmentally friendly synthetic methods has become a major focus in chemical research. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Environmentally Benign Acylation and Alkylation Protocols for Amines

Traditional N-alkylation methods often rely on toxic reagents like methyl halides and dimethyl sulfate (B86663), which generate significant waste. acs.org Green alternatives focus on using more benign alkylating agents and catalytic systems. The N-alkylation of amines with alcohols, known as the 'borrowing hydrogen' or 'hydrogen auto-transfer' method, is an atom-economical approach that produces only water as a byproduct. rsc.org This strategy has been successfully applied to the N-methylation of various amines using methanol, catalyzed by non-noble metal complexes under mild conditions. rsc.org

Ionic liquids have also emerged as green solvents for the selective N-alkylation of anilines. rsc.org These reactions can be performed with various alkylating agents, and the use of ionic liquids can enhance reactivity and selectivity. rsc.org

| Green Approach | Key Features | Example Application | Reference |

| Borrowing Hydrogen | Atom-economical, water as byproduct | N-methylation of amines with methanol | rsc.org |

| Ionic Liquids | Green solvent, enhanced reactivity | Selective N-alkylation of anilines | rsc.org |

| Reductive Amination with CO₂ | Use of a renewable C1 source | N-methylation of amines using CO₂/H₂ | researchgate.net |

Electrochemical Synthesis Techniques for Aromatic Amines

Electrochemical methods offer a promising green alternative for the synthesis of aromatic amines and their derivatives. nih.gov These techniques can often be performed under mild conditions without the need for harsh reagents. The electrochemical polymerization of aniline and N-alkylanilines has been studied, demonstrating the feasibility of forming C-N bonds electrochemically. acs.org

A novel liquid-phase alkylation of aniline with methanol has been reported using a Zn/Cu salts modified kaolin (B608303) catalyst in a slurry-bed reactor with the assistance of an electric current. nih.gov This electrochemical catalytic system operates at room temperature and atmospheric pressure. nih.gov Furthermore, the electrochemical reduction of aromatic and heteroaromatic nitrones to amines has been demonstrated, providing another electrochemical route to amine synthesis. nih.gov

Molybdenum-Catalyzed Regioselective Amination of Olefins with Aromatic Amines

The development of molybdenum-catalyzed reactions has provided a novel approach for the formation of carbon-nitrogen bonds. A significant advancement in this area is the highly regio- and enantioselective allylic amination of branched allylic carbonates. nih.gov This method has been successfully applied to a wide range of amines, including complex bioactive molecules and drugs, with excellent yields and selectivity. nih.gov

The first general example of molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has also been described, utilizing a readily accessible catalyst system of Mo(CO)₆ and 2,2'-bipyridine. This represents a pioneering use of a Group 6 transition metal for this type of transformation. nih.gov While direct examples involving 2,4,6-trimethoxyaniline (B80242) are not extensively detailed, the methodology's success with various aromatic amines suggests its potential applicability. The reaction demonstrates high efficiency in forging carbon-sulfur bonds, which can be a related transformation. nih.gov Recent developments have also focused on rhodium-catalyzed oxidative aminations of aromatic olefins. thieme-connect.de

Synthesis of Trimethoxylated Precursors and Intermediates

Selective Nitration and Catalytic Reduction for Substituted Anilines

A common and effective route for the synthesis of substituted anilines involves the selective nitration of an aromatic precursor followed by the catalytic reduction of the nitro group. For instance, the synthesis of 2,4,6-trimethylaniline is achieved through the selective mononitration of mesitylene, which is then followed by reduction. chemicalbook.comwikipedia.org This two-step process is a fundamental strategy in aromatic chemistry.

Recent advancements have focused on making this process more environmentally sustainable. A highly selective electrocatalytic method for the reduction of nitrobenzenes to their corresponding anilines has been developed. nih.gov This technique operates in an aqueous solution at room temperature and avoids the need for hydrogen gas or sacrificial reagents by using a polyoxometalate redox mediator. nih.govnih.gov This method shows higher selectivity compared to direct reduction at the electrode, making it a promising green alternative for producing substituted anilines. nih.gov Another approach involves the photocatalytic reduction of nitrobenzene (B124822) to aniline using TiO₂ embedded in a syndiotactic polystyrene (sPS) aerogel, which can achieve yields greater than 99%. mdpi.com

The nitration of anilines themselves requires careful control due to the activating nature of the amino group. Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can lead to a mixture of ortho, meta, and para products, as well as oxidation products. youtube.com To achieve regioselectivity, the amino group is often protected, for example, by acylation. This moderates the activating effect and sterically hinders the ortho positions, favoring the formation of the para-nitro product. youtube.com

Strategies for Orthogonal Introduction of Methoxy (B1213986) Functionalities

The precise placement of multiple methoxy groups on an aromatic ring requires strategic planning to ensure orthogonality, meaning that each functional group can be introduced without interfering with others already present. This often involves a multi-step synthesis using directing groups and carefully chosen reaction conditions.

Directed Synthesis of Specific Derivatives

Formation of Schiff Bases from Trimethoxyanilines

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net This reaction is a cornerstone of imine chemistry and is crucial in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.netyoutube.com

The formation of Schiff bases from trimethoxyanilines follows this general mechanism. The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. youtube.com Subsequent dehydration, often catalyzed by an acid or base, results in the formation of the stable imine bond. youtube.com A variety of Schiff bases have been synthesized from substituted anilines and different carbonyl compounds, demonstrating the versatility of this reaction. nih.govresearchgate.netajrconline.org

Table 1: Examples of Schiff Base Synthesis

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-chlorophenol | 1,3-bis(dimethylamino)-trimethinium salts | N₂O₂ Schiff base | nih.gov |

| p-Phenylenediamine | Salicylaldehyde | Salpphen ligand | researchgate.net |

| 2-Aminophenol | 5-Methoxy-2-hydroxy-quinoxaline-2-carboxaldehyde | Tridentate NO₂ Schiff base | ajrconline.org |

| Amino Acids | 2-Hydroxybenzaldehyde | Bidentate or Tridentate Ligands | researchgate.net |

Annulation Reactions for Heterocyclic Systems

Annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems. These reactions involve the formation of a new ring onto an existing molecular scaffold. Aryne annulation reactions, in particular, have emerged as a versatile strategy for building synthetically useful heterocyclic structures like indoles, indolines, and isoquinolines in a convergent manner. caltech.edu

The involvement of substituted anilines in annulation reactions can lead to a diverse array of heterocyclic products. For example, [3+2]-annulation reactions with nitroalkenes are widely used for synthesizing aromatic five-membered nitrogen heterocycles. chim.it These reactions can proceed through various pathways, including oxidative annulation and annulation/elimination, to yield multifunctional heterocyclic compounds. chim.it N-heterocyclic carbene (NHC) catalyzed annulation reactions have also been developed for the synthesis of complex structures like spirooxindole γ-lactams. rsc.org The rich electronic nature of trimethoxyanilines makes them suitable candidates for participating in such ring-forming methodologies to generate complex, polycyclic aromatic systems. rsc.org

Mechanistic Investigations of 2,4,6 Trimethoxy N Methylaniline Reactivity

Electrophilic Aromatic Substitution Reactions on Electron-Rich Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. chemistry.coachmasterorganicchemistry.combyjus.com The reactivity of the benzene (B151609) ring towards electrophiles is profoundly influenced by the nature of the substituents it carries. wikipedia.org Substituents that donate electron density to the ring enhance its nucleophilicity, thus activating it towards electrophilic attack and increasing the reaction rate. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups deactivate the ring. libretexts.orgquora.com

The compound 2,4,6-Trimethoxy-N-methylaniline possesses a highly electron-rich aromatic system due to the cumulative effect of four powerful electron-donating groups: three methoxy (B1213986) (-OCH₃) groups and one N-methylamino (-NHCH₃) group. This high degree of activation makes the molecule exceptionally reactive towards electrophiles.

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring, a phenomenon known as regioselectivity. wikipedia.orgyoutube.com Methoxy groups are strong activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org This is due to their ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions. libretexts.orgmakingmolecules.com

In this compound, the aromatic ring is substituted at positions 2, 4, and 6. The powerful ortho, para-directing influence of these three methoxy groups, along with the N-methyl group at position 1, effectively channels any electrophilic attack to the remaining unsubstituted positions: C3 and C5. These positions are ortho to the C2 and C4 methoxy groups and meta to the C6 methoxy group, and also meta to the N-methylamino group. The combined electron-donating effects of the substituents create a system of such high electron density that substitution at the available C3 and C5 positions is highly favored.

Similar to the methoxy group, the N-methylamino group (-NHCH₃) is a potent activating group. libretexts.orgwikipedia.org The nitrogen atom donates its lone pair of electrons into the aromatic ring through resonance, significantly increasing the electron density, especially at the ortho and para positions. quora.comlibretexts.org This makes arylamines highly susceptible to electrophilic substitution. wikipedia.org

Nucleophilic Substitution Reactions on the Amine Moiety and Aromatic Ring

The presence of both an amine group and a highly activated aromatic ring in this compound allows for a range of nucleophilic substitution reactions. The outcomes of these reactions are largely dictated by the nature of the attacking nucleophile and the reaction conditions.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. Conversely, these electron-donating groups make the ring less susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orglibretexts.org In the absence of such activating groups, as is the case with this compound, nucleophilic attack on the aromatic ring is generally unfavorable. libretexts.org

However, the amine moiety can readily participate in nucleophilic substitution reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, attacking various electrophiles. For instance, N-alkylation or N-acylation can occur under appropriate conditions.

While direct SNAr on the trimethoxybenzene ring is challenging, modifications to the reaction conditions or the use of transition metal catalysis can facilitate such transformations. thieme-connect.de For instance, transition metal η6-coordination to the aromatic ring can activate it towards nucleophilic attack. thieme-connect.de

Radical Reaction Mechanisms Involving N-Methylated Aromatic Amines

N-methylated aromatic amines, including this compound, can participate in reactions proceeding through radical intermediates. These mechanisms often involve single-electron transfer (SET) processes, leading to the formation of radical cations. aip.orgacs.org

The reaction of N,N-dialkyl aromatic amines with nitrous acid, for example, can lead to both nitration and nitrosative dealkylation through pathways involving amine radical cations. acs.org The reversible homolysis of a nitrosammonium ion can generate a radical cation and nitric oxide. acs.org This radical cation is a key intermediate that can then react with other species in the reaction mixture.

Theoretical studies on the photoinduced intermolecular electron transfer between N,N-dimethylaniline and excited state anthracene (B1667546) in acetonitrile (B52724) solution further support the formation of radical species. aip.orgresearchgate.net The rate and mechanism of these electron transfer reactions are influenced by factors such as the distance between the donor and acceptor and the solvent polarity. aip.orgaip.org The generation of aminium radicals from N-aryl hydroxylamines via reductive electron transfer has also been demonstrated, which can then undergo addition to arenes. acs.org

The generation of α-aminoalkyl radicals can be achieved through photoinduced electron transfer (PET) from an amine to an excited oxidant, followed by the loss of a cationic leaving group. beilstein-journals.org This approach has been utilized in addition reactions to double bonds.

| Reaction Type | Key Intermediates | Influencing Factors |

| Reaction with Nitrous Acid | Amine radical cations, Nitrosammonium ions | Reactant concentrations |

| Photoinduced Electron Transfer | Radical cations | Solvent polarity, Donor-acceptor distance |

| Photoinduced Addition Reactions | α-aminoalkyl radicals | Presence of sensitizers |

Advanced Catalytic Reaction Mechanisms for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, and several advanced catalytic methods have been developed to achieve this with high efficiency and selectivity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. beilstein-journals.orgresearchgate.netwikipedia.org This reaction has broad substrate scope and functional group tolerance, making it a versatile tool for the synthesis of aryl amines. wikipedia.orgnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. beilstein-journals.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as X-Phos, are often employed to facilitate the catalytic cycle. beilstein-journals.orgacs.org The nature of the base and solvent also plays a significant role in the reaction outcome. beilstein-journals.org While palladium is the most common catalyst, other transition metals like nickel have also been used for C-N bond formation. nih.gov

The reactivity in Buchwald-Hartwig amination can be influenced by the electronic properties of the coupling partners. For instance, the presence of electron-donating groups on the aniline (B41778), such as in methylanilines, can sometimes lead to slightly lower yields compared to anilines with electron-withdrawing groups. beilstein-journals.org

| Catalyst System | Key Steps in Catalytic Cycle | Important Considerations |

| Palladium/Phosphine Ligand | Oxidative addition, Amine coordination, Deprotonation, Reductive elimination | Ligand choice, Base, Solvent |

| Nickel Catalysts | Similar to palladium-catalyzed pathways | Alternative to palladium |

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for a variety of organic transformations, including C-N bond formation. youtube.comnih.govyoutube.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate radical intermediates from organic substrates. youtube.com These radicals can then engage in subsequent bond-forming reactions.

The combination of photoredox catalysis with a transition metal catalyst, such as cobalt, can enable novel reactivity. acs.orgacs.org For instance, a dual catalytic system of an organic photocatalyst and a cobalt catalyst has been used for the acceptorless dehydrogenation of N-heterocycles. acs.org In this process, the photocatalyst facilitates the generation of radical intermediates, which are then acted upon by the cobalt catalyst to achieve desaturation. The choice of solvent can influence the reaction outcome, leading to either dehydrogenation or a dehydrogenation-coupling-aromatization sequence. acs.org

Cobalt catalysis has also been employed in cross-dehydrogenative coupling reactions between unactivated C(sp²)-H and C(sp³)-H bonds, demonstrating the versatility of cobalt in C-H functionalization. nih.gov Furthermore, cobalt-catalyzed carbonylative cross-coupling reactions of alkyl tosylates and dienes have been developed, providing a stereospecific route to dienones. nih.gov

| Catalytic System | Mechanism | Key Features |

| Organophotoredox/Cobalt Dual Catalysis | Single-electron transfer followed by cobalt-mediated desaturation | Mild conditions, Solvent-dependent selectivity |

| Cobalt-Catalyzed Dehydrogenative Coupling | C-H activation | Broad substrate scope |

Advanced Spectroscopic and Structural Elucidation of Polymethoxylated N Methylanilines

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 2,4,6-Trimethoxy-N-methylaniline would display characteristic absorption bands for its functional groups. For N-methylaniline, a characteristic N-H stretching peak appears around 3411 cm⁻¹. researchgate.net

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic: -CH₃) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic Ring) | 1580 - 1610 | Medium-Strong |

| 1450 - 1500 | Medium-Strong | |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| C-H Bend (Aromatic) | 800 - 880 | Strong |

| Note: These are predicted frequency ranges. The exact position and intensity can be influenced by the overall molecular structure and sample state. |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. For substituted anilines, it is highly effective for characterizing the vibrations of the benzene (B151609) ring. ias.ac.in Key applications include:

Ring Vibrations: Strong signals for the aromatic ring stretching and breathing modes are expected, which are characteristic of the substitution pattern.

Symmetry Analysis: The high symmetry of this compound would lead to a relatively simple Raman spectrum, with certain vibrations being Raman-active but IR-inactive (and vice versa), providing further structural confirmation.

Surface-Enhanced Raman Scattering (SERS): SERS is an advanced technique that can dramatically enhance the Raman signal of molecules adsorbed onto metallic nanostructures. scirp.org This could be applied for trace-level detection and to study the molecule's interaction with surfaces. scirp.orgscirp.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₀H₁₅NO₃), the exact molecular weight is 197.1052 g/mol .

Molecular Ion Peak (M⁺•): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z = 197.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. The most stable carbocation that can be formed is often the most abundant fragment ion (the base peak). Predicted fragmentation pathways include:

Loss of a methyl radical (-•CH₃): A significant peak would be expected at m/z = 182 (M-15), resulting from the cleavage of a methyl group from one of the methoxy (B1213986) functionalities or the N-methyl group. This is often a very favorable fragmentation.

Loss of a methoxy radical (-•OCH₃): A peak at m/z = 166 (M-31) could also be observed.

Formation of a tropylium-like ion: Rearrangements and further fragmentation of the aromatic ring structure are also possible.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HR-MS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, the exact mass of its molecular ion is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This theoretical value serves as a benchmark for experimental verification. The high precision of HR-MS provides unambiguous confirmation of the compound's elemental formula, a critical first step in structural elucidation.

Table 1: Exact Mass Data for this compound

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₁₅NO₃ | [M]⁺ | 197.10464 |

| C₁₀H₁₅NO₃ | [M+H]⁺ | 198.11247 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deep structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 198.11) is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the molecule's structure, with bonds cleaving at their weakest points.

The presence of multiple methoxy groups and an N-methyl group on the aniline (B41778) frame offers several predictable fragmentation pathways. Common losses include neutral molecules such as formaldehyde (B43269) (CH₂O, 30 Da) and methyl radicals (•CH₃, 15 Da) from the methoxy substituents. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation route for amines. libretexts.org The analysis of these fragmentation patterns allows for the reconstruction of the molecule's connectivity, confirming the identity and position of its functional groups.

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 198.11 | 183.09 | •CH₃ (Methyl radical) |

| 198.11 | 168.08 | CH₂O (Formaldehyde) |

| 183.09 | 153.07 | CH₂O (Formaldehyde) |

| 168.08 | 153.07 | •CH₃ (Methyl radical) |

| 153.07 | 125.07 | CO (Carbon monoxide) |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single crystal X-ray diffraction (SCXRD) provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of an X-ray beam interacting with a single crystal. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. Were the data available, it would provide the absolute structure and confirm the spatial arrangement of the methoxy and N-methylaniline moieties.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules per unit cell) | Data not available |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. researchgate.netnih.gov The analysis partitions crystal space into regions where the electron density of a given molecule dominates, generating a unique surface for each molecule.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary chromophore is the benzene ring.

The spectrum is expected to be dominated by π → π* transitions. Compared to unsubstituted benzene, the aniline structure features strong auxochromes: the N-methylamino group and the three methoxy groups. These electron-donating groups increase the electron density of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect results in a bathochromic (red) shift, moving the absorption bands to longer wavelengths, and often a hyperchromic effect, increasing the intensity of the absorption. The primary π → π* transitions (historically referred to as E₂ and B bands) of the benzene ring would therefore be shifted to significantly longer wavelengths.

Table 4: Expected Electronic Transitions for this compound

| Wavelength Region (nm) | Transition Type | Orbitals Involved |

|---|---|---|

| ~230-260 | π → π* | Aromatic Ring (E₂-band like) |

| ~280-320 | π → π* | Aromatic Ring (B-band like) |

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4,6-Trimethoxy-N-methylaniline, DFT studies offer a detailed picture of its molecular properties.

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is the first step in theoretical analysis. rsc.org This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure is elucidated by examining the distribution of electrons within the molecule. The presence of three electron-donating methoxy (B1213986) groups (-OCH₃) at the ortho and para positions, along with the N-methyl group, significantly influences the electronic environment of the aniline (B41778) ring. These groups increase the electron density on the aromatic ring, which in turn affects the molecule's reactivity and spectroscopic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | C-N-C | 120.5 |

| C-O (para) | 1.36 | C-C-N | 121.0 |

| C-O (ortho) | 1.37 | C-O-C (methoxy) | 118.0 |

| N-CH₃ | 1.45 | H-C-H (methyl) | 109.5 |

| C-C (aromatic) | 1.39 - 1.41 |

Note: These are representative values based on typical DFT calculations for substituted anilines and are for illustrative purposes.

The electron-donating nature of the methoxy and N-methyl groups in this compound enhances the nucleophilicity of the aromatic ring. The prediction of reactive sites can be inferred from the calculated partial atomic charges. The nitrogen atom of the amino group and the carbon atoms at the 3 and 5 positions of the benzene (B151609) ring are expected to be the most electron-rich and, therefore, the primary sites for electrophilic attack.

Steric effects also play a crucial role in the reactivity of this molecule. The two methoxy groups at the ortho positions (2 and 6) create significant steric hindrance around the N-methylamino group. This steric bulk can impede the approach of reactants to the nitrogen atom and the adjacent ring carbons, thereby influencing the regioselectivity of chemical reactions. For instance, reactions involving the amino group might be slower compared to less substituted anilines.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, consistent with its nucleophilic character. The energy of the HOMO is relatively high due to the electron-donating substituents, making the molecule a good electron donor.

The LUMO, on the other hand, is likely distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In substituted anilines, electron-donating groups tend to decrease this gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and based on trends observed in computational studies of similar aniline derivatives.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. asianpubs.orgdtic.mil These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. asianpubs.orgdtic.mil The presence of characteristic functional groups like N-H (if considering the non-methylated precursor for comparison), C-H, C-N, and C-O gives rise to distinct peaks in the vibrational spectra.

For instance, the C-N stretching vibration in aromatic amines typically appears in the 1250-1380 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bonds in the methoxy groups would be expected in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ ranges, respectively. Theoretical calculations can provide scaled vibrational frequencies that show good agreement with experimental data. asianpubs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP is plotted onto the electron density surface of the molecule.

In the MEP of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the methoxy groups and the nitrogen atom. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. These are generally found around the hydrogen atoms. The MEP surface provides a clear visual representation of the molecule's reactivity. rsc.org

Ab Initio and High-Level Quantum Chemical Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and accuracy. numberanalytics.comyoutube.comarxiv.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of the electronic structure and properties of this compound. aps.org

These high-level calculations are computationally more demanding but can provide benchmark data for properties such as electron correlation energies, ionization potentials, and electron affinities. For substituted anilines, ab initio methods have been used to improve the accuracy of predicted physicochemical properties, including those that incorporate solvation effects. nih.gov Such studies are crucial for building accurate quantitative structure-activity relationship (QSAR) models.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.goved.ac.uk By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape, solvent effects, and dynamic properties of a molecule like this compound.

For this compound, MD simulations would be instrumental in exploring the rotational dynamics of the three methoxy groups and the N-methyl group around their respective bonds to the aniline ring. These simulations can reveal the preferred orientations of these substituents and the energy barriers between different conformations. The dynamic interactions between the substituents, including potential steric hindrance and intramolecular hydrogen bonding, can also be elucidated. For instance, in a study of o-methoxyaniline, it was found that the methyl group orients away from the amine group. umn.edu

Conformational analysis, often performed in conjunction with MD simulations or as a separate quantum mechanical calculation, aims to identify the stable conformers of a molecule and their relative energies. For this compound, key dihedral angles to consider would be those defining the orientation of the methoxy groups relative to the benzene ring and the geometry around the nitrogen atom. The nitrogen atom in neutral anilines is typically pyramidal, but can become more planar in radical cations due to increased conjugation. umn.edu The presence of bulky methoxy groups at the ortho positions (2 and 6) would likely influence the degree of pyramidalization at the nitrogen and the rotational barrier of the N-methyl group.

A hypothetical conformational analysis would involve a systematic scan of the potential energy surface by varying these key dihedral angles. The results would likely show several low-energy conformers corresponding to different arrangements of the methoxy and N-methyl groups. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution, providing a comprehensive picture of the molecule's conformational preferences.

Table 1: Representative Conformational Data for a Related Aniline Derivative This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. The values are not experimental data for this compound.

| Conformer | Dihedral Angle (C2-C1-N-C_methyl) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | 0 | 2.5 | 5 |

| 2 | 60 | 0.5 | 45 |

| 3 | 120 | 0.0 | 50 |

Aromaticity Assessment through Computational Indices (e.g., NICS)

The aromaticity of this compound can be quantitatively assessed using various computational indices, with Nucleus-Independent Chemical Shift (NICS) being one of the most widely used methods. NICS values are calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

For this compound, the aromaticity of the central benzene ring is expected to be influenced by the electronic effects of the three methoxy groups and the N-methylamino group. Methoxy groups are strong π-donors (through resonance) and σ-acceptors (through induction). The N-methylamino group is also a strong electron-donating group. The presence of these electron-donating substituents would be expected to increase the electron density in the π-system of the benzene ring.

Theoretical studies on substituted benzenes have shown that electron-donating groups generally lead to more negative NICS values, suggesting an enhancement of aromaticity. rsc.org Therefore, it is anticipated that this compound would exhibit a more negative NICS value compared to unsubstituted benzene, indicating a higher degree of aromaticity. The cumulative effect of four electron-donating groups, particularly with two methoxy groups in the ortho positions and one in the para position relative to the N-methylamino group, would likely result in a significant diatropic ring current.

Table 2: Illustrative NICS(1)zz Values for Substituted Benzenes This table presents data from the literature to illustrate the effect of substituents on aromaticity and is not specific to this compound.

| Compound | Substituent | NICS(1)zz (ppm) |

|---|---|---|

| Benzene | -H | -30.0 |

| Aniline | -NH2 | -32.5 |

| Anisole (B1667542) | -OCH3 | -31.8 |

| Nitrobenzene (B124822) | -NO2 | -27.8 |

Data adapted from relevant computational studies on substituted benzenes.

Correlation of Theoretical Predictions with Experimental Electrochemical Data

Quantum mechanical calculations can be employed to predict the electrochemical properties of molecules, such as their oxidation potentials. For aniline derivatives, the first step in their electrochemical oxidation is typically the removal of an electron to form a radical cation. nih.gov The ease of this process is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy corresponds to a lower ionization potential and, consequently, a lower oxidation potential.

In the case of this compound, the presence of four electron-donating groups (three -OCH3 and one -NHCH3) is expected to significantly raise the energy of the HOMO. This would make the molecule easier to oxidize compared to unsubstituted aniline or aniline with fewer electron-donating substituents. Computational studies on substituted anilines have established a strong linear correlation between theoretically calculated HOMO energies and experimentally determined oxidation potentials. rsc.org

Experimental data for the oxidation potentials of various methoxyanilines confirms this trend. For example, p-methoxyaniline (p-anisidine) has a lower oxidation potential than aniline, indicating it is more easily oxidized. rsc.org By performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) on this compound, one could compute its HOMO energy and, by using established correlation models, predict its oxidation potential. researchgate.net These theoretical predictions can then be validated against experimental measurements, providing a powerful synergy between theory and experiment in understanding the molecule's redox behavior.

Table 3: Experimental Oxidation Potentials for Selected Aniline Derivatives This table presents experimental data from the literature to illustrate the effect of substituents on oxidation potentials.

| Compound | Oxidation Potential (V vs. NHE) |

|---|---|

| Aniline | 0.63 |

| o-Methoxyaniline | ~0.55 |

| m-Methoxyaniline | ~0.68 |

| p-Methoxyaniline | 0.393 |

Data sourced from studies on the electrochemistry of aniline derivatives. rsc.orgrsc.orgresearchgate.net

Structure Reactivity Relationship Studies of 2,4,6 Trimethoxy N Methylaniline Derivatives

Impact of Aromatic Substituents on Electronic and Steric Properties

The substituents on the aniline (B41778) ring, particularly the three methoxy (B1213986) groups, profoundly influence the molecule's electronic and steric characteristics.

Methoxy groups (–OCH₃) are potent electron-donating groups (EDGs). tiwariacademy.com They exert their influence through two primary mechanisms: the resonance effect (+R or +M) and the inductive effect (-I). The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring's π-system. This delocalization increases the electron density at the ortho and para positions of the ring. byjus.com In 2,4,6-trimethoxy-N-methylaniline, with methoxy groups at all three of these positions, the electron-donating capacity is significantly amplified. This heightened electron density makes the aromatic ring more susceptible to electrophilic attack. askfilo.com

| Effect | Description | Influence on Aniline Ring |

| Resonance (+R) | Delocalization of oxygen's lone pair electrons into the benzene ring. | Strong activation, increases electron density, particularly at ortho and para positions. |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. | Weak deactivation, overshadowed by the resonance effect. |

The presence of methoxy groups at the two ortho positions (positions 2 and 6) relative to the amino group introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the nitrogen atom and the adjacent ring carbons. youtube.com This phenomenon, often referred to as the "ortho effect," can lead to decreased basicity compared to what would be expected based on electronic effects alone. chemzipper.comchemicalforums.com The steric crowding can hinder the solvation of the corresponding anilinium ion, destabilizing it and thus reducing the basicity of the parent aniline. chemicalforums.com In some cases, bulky ortho substituents can even force the amino group out of the plane of the benzene ring, which would inhibit the delocalization of the nitrogen's lone pair into the ring, a phenomenon known as steric inhibition of resonance. youtube.com However, for groups like -OCH3, the electronic donating effects often counteract the steric hindrance to some extent. chemzipper.com

Influence of N-Methylation on Amine Basicity and Nucleophilicity

The substitution of a hydrogen atom on the amino group with a methyl group (N-methylation) also has a dual impact on the properties of the aniline derivative.

Nucleophilicity : Similar to basicity, the nucleophilicity of the amine is enhanced by the electron-donating nature of the N-methyl group. A higher electron density on the nitrogen atom generally leads to greater nucleophilicity. However, the increased steric hindrance around the nitrogen atom can impede its ability to attack an electrophilic center, thereby reducing its nucleophilicity. The reactivity in nucleophilic substitution reactions will depend on the specific electrophile and reaction conditions.

| Modification | Electronic Effect | Steric Effect | Impact on Basicity/Nucleophilicity |

| N-Methylation | +I effect from the methyl group donates electron density to the nitrogen. | Increased steric bulk around the nitrogen atom. | A balance between increased electron density (increases basicity/nucleophilicity) and increased steric hindrance (decreases basicity/nucleophilicity). |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Chemical Classes

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. longdom.orgmdpi.com For classes of compounds related to this compound, such as other aniline derivatives, QSAR models have been developed to predict various endpoints. nih.gov

These models typically involve the calculation of a wide range of molecular descriptors that quantify different aspects of the molecule's structure, such as:

Electronic descriptors : Hammett constants (σ), which account for the electron-donating or -withdrawing nature of substituents. nih.gov

Steric descriptors : Parameters like molar refractivity or Taft's steric parameter.

Hydrophobic descriptors : Such as the logarithm of the partition coefficient (logP). researchgate.net

Topological descriptors : Which describe the atomic connectivity and shape of the molecule. chemmethod.com

Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a predictive model. nih.govchemmethod.com For instance, QSAR studies on aniline derivatives have successfully correlated their toxicity with descriptors related to hydrogen bonding capacity and electronic properties like LUMO and HOMO energies. nih.gov

Correlation Between Molecular Structure and Electrochemical Behavior

The electrochemical properties of aniline derivatives are strongly influenced by their molecular structure. The presence of electron-donating groups like methoxy groups generally makes the aniline easier to oxidize. The three methoxy groups in this compound significantly increase the electron density of the aromatic ring, lowering its oxidation potential compared to unsubstituted aniline.

Theoretical and experimental studies on substituted anilines have shown a direct correlation between their electronic properties and electrochemical behavior. acs.org For example, the energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of the ease of oxidation. A higher HOMO energy, which is expected for an electron-rich molecule like this compound, corresponds to a lower oxidation potential.

The N-methyl group also influences the electrochemical behavior. While its electronic effect is less pronounced than that of the methoxy groups, its steric presence can affect the kinetics of electron transfer at the electrode surface and the stability of the resulting radical cation. The specific arrangement of the methoxy and N-methyl groups will dictate the precise electrochemical characteristics of the molecule.

Advanced Derivatization and Functionalization Strategies

Regioselective Functionalization of the Aromatic Ring

The high electron density of the trimethoxy-substituted benzene (B151609) ring in 2,4,6-Trimethoxy-N-methylaniline makes it susceptible to electrophilic aromatic substitution. However, achieving regioselectivity can be challenging due to the activating influence of the three methoxy (B1213986) groups and the N-methylamino substituent. A powerful strategy to control the position of incoming electrophiles is directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org

In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org In this compound, both the N-methylamino group (after suitable protection, for instance, as a pivaloyl amide) and the methoxy groups can act as DMGs. The interplay between these groups and the reaction conditions dictates the site of lithiation. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol.

Table 1: Potential Electrophiles for Quenching in Directed ortho-Metalation Reactions

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl |

| Disulfides (e.g., (PhS)₂) | Thioether |

| Iodine (I₂) | Iodo |

While specific examples detailing the directed ortho-metalation of this compound itself are not extensively documented in the literature, the principles of DoM on similarly substituted aromatic systems are well-established. organic-chemistry.orgwikipedia.org

N-Functionalization of the Amine Moiety (e.g., Acylation, Alkylation)

The secondary amine functionality in this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups through N-acylation and N-alkylation.

N-Acylation: The N-methylamino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Bismuth(III) salts have also been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid anhydrides, a method that could potentially be adapted for anilines. researchgate.net

N-Alkylation: Further alkylation of the nitrogen atom can be achieved using alkyl halides. Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of amines, as it often allows for the use of milder reaction conditions and a broader range of solvents. acsgcipr.orgresearchgate.net This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the deprotonated amine from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. acsgcipr.org

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acetyl chloride, Pyridine | N-acetyl-2,4,6-trimethoxy-N-methylaniline |

| N-Acylation | Acetic anhydride, Et₃N | N-acetyl-2,4,6-trimethoxy-N-methylaniline |

| N-Alkylation | Benzyl bromide, K₂CO₃, TBAI | N-benzyl-2,4,6-trimethoxy-N-methylaniline |

| N-Alkylation | Ethyl bromoacetate, NaH | N-(ethoxycarbonylmethyl)-2,4,6-trimethoxy-N-methylaniline |

Cross-Coupling Reactions for Construction of Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules from simpler precursors. Halogenated derivatives of this compound can serve as excellent substrates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. nih.govbeilstein-journals.orgmdpi.com A bromo- or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govmdpi.com

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.gov For instance, an iodo-substituted this compound could react with an acrylate (B77674) to introduce a propenoate side chain.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org A halogenated this compound could be coupled with a variety of primary or secondary amines to construct more complex poly-anilino structures. wikipedia.orglibretexts.org

Synthesis of Fused Heterocyclic Systems and Extended Conjugated Structures

The this compound moiety can be incorporated into larger, more complex ring systems, including fused heterocycles and extended conjugated structures, which are of interest for their potential applications in materials science and as pharmaceuticals.

Incorporation into Polycyclic Frameworks

A key strategy for the synthesis of fused heterocyclic systems is the construction of acridone (B373769) and xanthone (B1684191) scaffolds.

Acridone Synthesis: Acridones are a class of polycyclic compounds, some of which exhibit significant biological activity. nih.govekb.egjocpr.comjuniperpublishers.com A common route to acridones is the Ullmann condensation of an anthranilic acid with an aniline (B41778) derivative, followed by cyclization of the resulting N-phenylanthranilic acid in the presence of a strong acid like sulfuric acid or poly(phosphoric acid). ekb.egjocpr.comorgsyn.org this compound can be envisioned as a coupling partner with a suitable o-halobenzoic acid derivative to generate a highly substituted acridone.

Xanthone Synthesis: Xanthones are another class of oxygen-containing heterocycles with diverse biological properties. One classical approach to xanthones involves the reaction of a salicylic (B10762653) acid derivative with a polyphenolic compound. researchgate.net The electron-rich nature of this compound suggests its potential utility in modified synthetic routes to xanthone derivatives.

Generation of Novel Chromophores and Fluorophores

The strong electron-donating character of the 2,4,6-trimethoxyphenyl group makes it an excellent building block for the design of novel dyes and fluorescent molecules.

Donor-π-Acceptor (D-π-A) Systems: The 2,4,6-trimethoxyphenyl moiety can serve as the donor component in D-π-A chromophores. nih.govnih.govmdpi.com By connecting this donor group to an electron-acceptor group through a π-conjugated spacer, it is possible to create molecules with strong intramolecular charge-transfer (ICT) character. These D-π-A systems often exhibit interesting photophysical properties, such as large Stokes shifts and solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. mdpi.comthieme-connect.de This property makes them suitable for applications as fluorescent probes and sensors.

Table 3: Photophysical Properties of a Representative Donor-π-Acceptor Dye

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 380 | 450 | 4100 |

| Toluene | 385 | 465 | 4500 |

| Dichloromethane | 395 | 490 | 4900 |

| Acetonitrile (B52724) | 400 | 520 | 5800 |

Note: The data in this table is illustrative and represents typical values for a D-π-A dye containing a trimethoxyphenyl donor.

The synthesis of such dyes often involves cross-coupling reactions to connect the donor, π-bridge, and acceptor components. The functionalization strategies discussed in the previous sections provide the necessary tools to prepare the required building blocks from this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

While specific documented syntheses using 2,4,6-Trimethoxy-N-methylaniline are specialized, its role as a versatile building block can be inferred from the well-established chemistry of aniline (B41778) and its derivatives. researchgate.netacs.org Aniline compounds are recognized as valuable building blocks in organic synthesis for creating bioactive molecules, pharmaceuticals, and functional materials. acs.org The utility of aniline derivatives often stems from the multiple reactive sites on the molecule, which allow for controlled chemical modifications. acs.org

The key features of this compound that make it a potent building block are:

The N-methyl group: This secondary amine can undergo various reactions, such as N-dealkylation or further alkylation, and can direct reactions to other parts of the molecule.

The highly activated aromatic ring: The three methoxy (B1213986) groups are strong electron-donating groups, which significantly increase the nucleophilicity of the benzene (B151609) ring. This makes the ortho and para positions highly susceptible to electrophilic substitution.

Steric Hindrance: The methoxy groups at the 2 and 6 positions provide steric bulk around the amine, which can be exploited to control the regioselectivity of reactions, favoring specific outcomes.

Analogous compounds like 2,4,6-trimethylaniline (B148799) are known to be important starting materials for synthesizing bulky ligands used in catalysis, such as N-heterocyclic carbenes (NHCs) found in Grubbs' catalyst. wikipedia.org Similarly, substituted anilines are crucial for producing a variety of derivatives through reactions like Friedel-Crafts and condensations. nih.govnih.gov

Table 1: Comparison of Related Aniline Building Blocks

| Compound | Key Feature | Common Application |

|---|---|---|

| Aniline | Simplest aromatic amine | Precursor to polyurethanes, rubber additives, dyes. wikipedia.org |

| 2,4,6-Trimethylaniline | Sterically hindered, electron-rich ring | Synthesis of bulky ligands for catalysts, dye precursor. wikipedia.org |

| 2,4,6-Trimethoxyaniline (B80242) | Highly electron-rich ring due to methoxy groups | Intermediate for dyes, pigments, and specialty polymers. ontosight.ai |

| This compound | Highly electron-rich, secondary amine | Potential precursor for specialized ligands and complex heterocyclic structures. |

Precursors in the Development of Advanced Dye and Pigment Technologies

Aromatic amines are foundational to the dye industry, primarily through the synthesis of azo dyes. wikipedia.org This process involves the diazotization of the aniline's amino group with nitrous acid to form a highly reactive diazonium salt. wikipedia.org This salt then acts as an electrophile in a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline, to create the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for color.

While direct examples for this compound are not widespread, its structure is highly suitable for this application. Substituted anilines are widely used as precursors for heterocyclic azo dyes. wisdomlib.org The electron-donating methoxy groups on the ring would influence the color of the resulting dye, typically shifting the absorption wavelength and thus modifying the hue. The N-methyl group would remain and could also subtly impact the final properties of the dye molecule, such as its solubility or affinity for certain fabrics.

For instance, the related compound 2,4,6-trimethylaniline is a known intermediate for acid mordant dyes. google.com Schiff bases derived from substituted anilines are also investigated for their use as dyes and pigments. nih.gov The synthesis of this compound would follow established routes for aniline synthesis, such as nitration of a corresponding benzene derivative followed by reduction, to create a viable precursor for the dye industry. chemicalbook.comyoutube.com

Role in the Synthesis of Functional Polymers and Polymeric Materials

Functional polymers, which possess specific chemical, physical, or biological properties, are an area of intensive research. mtu.edu These materials can be designed for applications ranging from drug delivery to advanced sensors. mtu.eduresearchgate.net Aniline and its derivatives can be incorporated into polymer chains as monomers to impart specific functionalities.

The compound 2,4,6-Trimethoxyaniline is noted for its potential as a monomer in producing polymers with unique optical and electrical properties, such as high-stability polyimides. ontosight.ai The addition of the N-methyl group in this compound provides a modification point that alters the polymerization behavior and the final properties of the polymer. The presence of the methyl group on the nitrogen atom prevents the typical head-to-tail polymerization seen in polyaniline, suggesting it would be used as a comonomer or for creating end-capped polymers, thereby controlling chain length and solubility.

The synthesis of functional polymers can involve various techniques, including radical polymerization of monomers designed with specific functional groups. mdpi.com The amine and methoxy groups on this compound make it a "functional" monomer that could introduce properties like pH-responsiveness, metal-ion chelation, or altered hydrophilicity to a polymer structure.

Applications in Conductive Polymers and Electrochromic Devices

Conducting polymers are organic materials that can conduct electricity, with polyaniline being one of the most studied examples. lboro.ac.uk These materials are of great interest for applications such as rechargeable batteries, sensors, and electrochromic devices—materials that change color in response to an electrical potential. lboro.ac.ukscispace.com

The electrochemical polymerization of aniline produces polyaniline, a polymer whose conductivity and color depend on its oxidation state. The properties of polyaniline can be finely tuned by using substituted aniline derivatives as monomers or comonomers. The introduction of substituent groups onto the aniline ring can alter the electronic bandgap, solubility, and processing characteristics of the resulting polymer.

While research on polymers made exclusively from this compound is not prominent, the effect of its functional groups can be predicted.

Methoxy Groups: These electron-donating groups would lower the oxidation potential of the monomer, making it easier to polymerize electrochemically. They would also modify the electronic structure of the polymer, affecting its conductivity and electrochromic behavior, likely leading to different colors compared to unsubstituted polyaniline. researchgate.net

N-methyl Group: The methyl group on the nitrogen atom would significantly alter the polymerization process and structure. It would likely result in a polymer with lower conductivity and different electrochromic properties compared to standard polyaniline due to changes in the polymer backbone conjugation. However, this modification can improve solubility, which is a significant advantage for processing and device fabrication. researchgate.net

Copolymers created with aniline and N-alkylanilines are often explored to balance conductivity with processability and to achieve novel electrochromic properties, such as multicolor displays. researchgate.net Therefore, this compound is a candidate for creating tailored conductive and electrochromic polymers with specific, desirable characteristics.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Nitrous acid |

| 2,4,6-trimethylaniline |

| Grubbs' catalyst |

| Polyaniline |

| 2,4,6-Trimethoxyaniline |

| Polyimides |

| Nitric acid |

| Benzene |

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Aromatic Amine Synthesis and Functionalization

The synthesis of aromatic amines, including polysubstituted anilines like 2,4,6-Trimethoxy-N-methylaniline, is a cornerstone of organic synthesis. Modern research is heavily focused on the development of novel catalytic systems that offer improvements in efficiency, selectivity, and sustainability over traditional methods.

Recent advancements have seen the rise of catalysts based on earth-abundant and non-toxic metals, as well as bio-inspired frameworks. researchgate.net These catalysts are designed to operate under milder conditions, reducing the energy consumption and environmental impact associated with chemical production. researchgate.net For the synthesis of aromatic amines, this translates to the development of new protocols for C-H amination and cross-coupling reactions. researchgate.net For instance, direct C-H amination of arenes offers a more atom-economical route to arylamines by avoiding the need for pre-functionalized substrates. acs.org Research in this area explores the use of transition metal catalysts and photoredox catalysis to achieve these transformations through various mechanisms, including electrophilic substitution, radical additions, and nitrene insertions. acs.org

Furthermore, the functionalization of existing aromatic amines is a key area of development. Catalytic methods for the β-C(sp3)-H functionalization of N-alkylamines are being explored to create enantiomerically enriched β-substituted amines, which are valuable in pharmaceuticals. nih.gov Such strategies could potentially be adapted for the selective functionalization of the N-methyl group or other positions in this compound, opening up pathways to novel derivatives with unique properties. The development of cooperative catalytic systems, where multiple catalysts work in concert to promote a specific transformation, is also a promising frontier. nih.gov

A significant trend is the direct para-C–H functionalization of anilines, which has been demonstrated in the enantioselective arylation of cyclic thioimidates. acs.org This approach highlights the potential for highly selective C-C bond formation on the aniline (B41778) ring, a strategy that could be explored for modifying the aromatic core of this compound. acs.org The success of such reactions often hinges on the design of chiral catalysts that can control the stereochemical outcome of the transformation. acs.org

| Catalyst Type | Reaction | Potential Application for this compound |

| Earth-Abundant Metal Catalysts | C-H Amination, Cross-Coupling | More sustainable synthesis pathways. |

| Photoredox Catalysts | Direct C-H Amination | Atom-economical synthesis from simple aromatic precursors. |

| Cooperative Lewis Acid Catalysts | β-C(sp3)-H Functionalization | Selective modification of the N-methyl group. |

| Chiral Phosphoric Acids (CPA) | para-C-H Functionalization | Introduction of new substituents onto the aromatic ring. |

Integration of Biocatalysis and Engineered Microbial Systems for Aromatic Compound Production

The use of biological systems for chemical synthesis, known as biocatalysis, offers a green and sustainable alternative to traditional chemical methods. mdpi.com This approach leverages the high selectivity and efficiency of enzymes to carry out complex chemical transformations under mild, aqueous conditions. mdpi.com

Metabolically engineered microorganisms are being developed as "cell factories" for the production of a wide range of aromatic compounds. biorxiv.orgnih.govnih.govfrontiersin.org These systems are designed to convert simple, renewable feedstocks like glucose into valuable chemicals. nih.govnih.gov While the direct biosynthesis of a highly substituted aniline like this compound has not been specifically reported, the fundamental building blocks are accessible through engineered metabolic pathways. For example, microbial platforms have been successfully engineered to produce aromatic amines such as tyramine, dopamine, and phenylethylamine. biorxiv.orgresearchgate.net These processes often involve the heterologous expression of enzymes like aromatic amino acid decarboxylases in host organisms such as Escherichia coli. biorxiv.orgresearchgate.net

The key to producing more complex aromatic amines lies in the strategic combination and optimization of metabolic pathways. nih.gov This includes increasing the flux through biosynthetic pathways like the shikimate pathway, which produces aromatic amino acids, and introducing novel enzymatic activities to perform the desired chemical modifications. biorxiv.org For instance, the production of 4-aminophenylalanine has been achieved in E. coli by leveraging enzymes from an alternate shikimate pathway. nih.gov This demonstrates the potential to introduce amino groups onto aromatic rings biosynthetically.

Further functionalization, such as the introduction of methoxy (B1213986) groups and N-methylation, would require the identification and integration of suitable methyltransferase enzymes. The field of enzyme engineering can be employed to tailor the substrate specificity and improve the catalytic efficiency of these enzymes for non-natural substrates.

| Engineered Organism | Product | Precursor | Key Enzymes |

| Escherichia coli | Tyramine | L-Tyrosine | Aromatic amino acid decarboxylase |

| Escherichia coli | Dopamine | L-Tyrosine | Aromatic amino acid decarboxylase, 4-hydroxyphenylacetate (B1229458) 3-monooxygenase |

| Escherichia coli | Phenylethylamine | L-Phenylalanine | Aromatic amino acid decarboxylase |

| Escherichia coli | 4-Aminophenylalanine | Glucose | Enzymes of an alternate shikimate pathway |

Advanced In Situ and Operando Spectroscopic Characterization Techniques

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Advanced in situ and operando spectroscopic techniques provide a window into the reacting system, allowing for real-time monitoring of catalyst structure, intermediates, and product formation under actual reaction conditions. jos.ac.cnrsc.orgwikipedia.org

For the synthesis and functionalization of this compound, these techniques can offer invaluable insights. For example, in catalytic reactions, operando spectroscopy can help identify the true active state of the catalyst and uncover pathways of deactivation. chemcatbio.org Techniques such as X-ray absorption spectroscopy (XAS), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy can be employed to study the catalyst and reacting species simultaneously. chemcatbio.orgacs.org

In the context of developing novel catalytic systems (as discussed in Section 9.1), in situ and operando spectroscopy can accelerate the discovery and optimization process. By observing reaction intermediates and understanding how different reaction parameters affect their formation and consumption, researchers can make more informed decisions to improve yield and selectivity. For instance, in situ NMR spectroscopy has been used to follow the progress of reactions and identify key intermediates in complex reaction mixtures. rsc.org

These techniques are also applicable to studying the unconventional reactivity and transformation pathways mentioned in Section 9.5. By directly observing the species involved in these novel reactions, a deeper mechanistic understanding can be achieved, paving the way for their broader application. rsc.org